molecular formula C8H3F7 B1391069 1-Fluoro-2,3-bis-(trifluoromethyl)benzene CAS No. 1099597-20-2

1-Fluoro-2,3-bis-(trifluoromethyl)benzene

Cat. No.: B1391069
CAS No.: 1099597-20-2
M. Wt: 232.1 g/mol
InChI Key: CDXIPPDZGNMJCD-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-bis-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1099597-20-2. It has a molecular weight of 232.1 . The IUPAC name for this compound is 1-fluoro-2,3-bis (trifluoromethyl)benzene .


Synthesis Analysis

The lithiation reaction of 1,3-bis (trifluoromethyl)benzene has been investigated . It undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis (trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C8H3F7 . The InChI code for this compound is 1S/C8H3F7/c9-5-3-1-2-4 (7 (10,11)12)6 (5)8 (13,14)15/h1-3H .

Scientific Research Applications

Fluorination and Synthesis

1-Fluoro-2,3-bis-(trifluoromethyl)benzene has been a subject of interest in the field of fluorination. Parsons (1972) investigated the fluorination of 1,3-Bis-(trifluoromethyl)benzene, leading to products including 1-fluoro-2,4-bis-(trifluoromethyl)benzene and 1-fluoro-3,5-bis-(trifluoromethyl)benzene, underlining the potential of this compound in synthesizing fluorinated aromatic products (Parsons, 1972).

Organometallic Synthesis

In organometallic chemistry, this compound serves as a precursor for various reactions. Porwisiak and Schlosser (1996) demonstrated its utility in organometallic synthesis, where it served as a versatile starting material for creating organometallic compounds with synthetically useful reactions (Porwisiak & Schlosser, 1996).

Polyimide Synthesis

The compound plays a crucial role in the synthesis of soluble fluoro-polyimides. Xie et al. (2001) synthesized these polyimides using 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene with aromatic dianhydrides, demonstrating the compound's utility in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Photochemistry Studies

The compound's derivatives have been studied extensively in photochemistry. Al-ani (1973) explored the fluorescence spectra and quenching of singlet state emission in fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene, contributing to our understanding of photophysical processes in these compounds (Al-ani, 1973).

Application in Polymer Science

In the field of polymer science, this compound contributes to the development of advanced materials. Salunke et al. (2005) utilized it in the synthesis of novel copoly(ether ether ketones), which were characterized for their thermal, mechanical, and electrical performances, showcasing the compound's role in creating polymers with desirable properties (Salunke et al., 2005).

Safety and Hazards

1-Fluoro-2,3-bis-(trifluoromethyl)benzene is considered an irritant . It’s known that liquid and vapour are flammable. Moderate fire hazard when exposed to heat or flame. Vapour forms an explosive mixture with air. Moderate explosion hazard when exposed to heat or flame. Vapour may travel a considerable distance to source of ignition. Heating may cause expansion or decomposition leading to violent rupture of containers .

Properties

IUPAC Name

1-fluoro-2,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-5-3-1-2-4(7(10,11)12)6(5)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXIPPDZGNMJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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